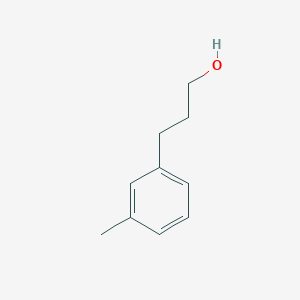

3-(3-Methylphenyl)propan-1-ol

Übersicht

Beschreibung

3-(3-Methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O. It is a type of alcohol where the hydroxyl group (-OH) is attached to a propyl chain, which is further connected to a methyl-substituted phenyl ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(3-Methylphenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(3-Methylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.

Another method involves the Grignard reaction, where 3-bromotoluene reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent then reacts with propanal to yield this compound after hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 3-(3-Methylphenyl)propanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve high yields.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(3-Methylphenyl)propanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: It can be reduced to 3-(3-Methylphenyl)propan-1-amine using reducing agents such as lithium aluminium hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form 3-(3-Methylphenyl)propyl chloride or bromide.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: SOCl2 in pyridine at room temperature.

Major Products

Oxidation: 3-(3-Methylphenyl)propanal

Reduction: 3-(3-Methylphenyl)propan-1-amine

Substitution: 3-(3-Methylphenyl)propyl chloride or bromide

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

3-(3-Methylphenyl)propan-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in reactions such as:

- Alkylation : Used in the formation of more complex molecules by introducing alkyl groups.

- Esterification : Reacts with acids to form esters, which are valuable in the production of fragrances and flavors.

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry due to its ability to modify biological activity. It can be utilized in:

- Drug Development : Investigated for its role as a precursor in synthesizing pharmacologically active compounds.

- Biological Studies : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Material Science

In material science, this compound is being studied for its potential use in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or alter thermal stability.

- Coatings and Adhesives : Its reactivity allows it to be used in formulations that require specific adhesion properties.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a starting material. The derivatives synthesized showed enhanced activity against Gram-positive bacteria, indicating the compound's utility in developing new antibiotics.

Case Study 2: Polymer Blends

Research involving the incorporation of this compound into polymer blends highlighted improvements in thermal properties and mechanical strength. The study concluded that such modifications could lead to more durable materials suitable for industrial applications.

Wirkmechanismus

The mechanism of action of 3-(3-Methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Phenylpropan-1-ol: Lacks the methyl group on the phenyl ring.

3-(4-Methylphenyl)propan-1-ol: Has the methyl group on the para position of the phenyl ring.

3-(2-Methylphenyl)propan-1-ol: Has the methyl group on the ortho position of the phenyl ring.

Uniqueness

3-(3-Methylphenyl)propan-1-ol is unique due to the position of the methyl group on the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Biologische Aktivität

3-(3-Methylphenyl)propan-1-ol, also known as 3-MMP, is an organic compound characterized by its molecular formula . This compound features a hydroxyl group (-OH) attached to a propyl chain, which is further connected to a methyl-substituted phenyl ring. Its structural properties suggest potential biological activities, particularly in relation to enzyme interactions and pharmacological applications.

3-MMP can be synthesized through various organic reactions, including oxidation, reduction, and substitution processes. For instance:

- Oxidation : 3-MMP can be oxidized to form 3-(3-Methylphenyl)propanal using agents like pyridinium chlorochromate (PCC).

- Reduction : It can be reduced to 3-(3-Methylphenyl)propan-1-amine using lithium aluminium hydride (LiAlH4).

- Substitution : The hydroxyl group can be substituted with halogens using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Biological Activity

Research indicates that 3-MMP may exhibit various biological activities, although detailed mechanisms remain largely unexplored. Notably, its structural similarity to other compounds such as 3-Methylmethcathinone (3-MMC) suggests potential interactions with monoamine transporters, which are critical for neurotransmitter reuptake.

- Monoamine Transporter Interaction : Preliminary studies imply that 3-MMP could act as a substrate for monoamine transporters, potentially influencing the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin .

- Biochemical Pathways : Although specific pathways affected by 3-MMP are not well-documented, its structural characteristics may allow it to participate in biochemical pathways related to neurotransmitter signaling and metabolism.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to 3-MMP:

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table highlights key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Methylphenyl)propan-1-ol | C10H14O | Methyl group at para position |

| 3-(2-Methylphenyl)propan-1-ol | C10H14O | Methyl group at ortho position |

| 3-(3-Methylphenyl)propan-1-amine | C10H15N | Amino group instead of hydroxyl |

This comparison illustrates how the positioning of substituents affects the chemical reactivity and potential biological activity of these compounds.

Safety and Toxicology

While specific toxicological data for this compound is sparse, safety data indicates that it may cause skin irritation and respiratory issues upon exposure. Given its structural similarities to other psychoactive substances like 3-MMC, caution is warranted regarding its use and potential for adverse effects.

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZGSVWIWKADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437414 | |

| Record name | 3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111171-94-9 | |

| Record name | 3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.